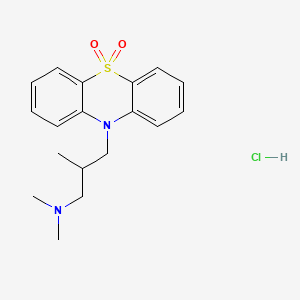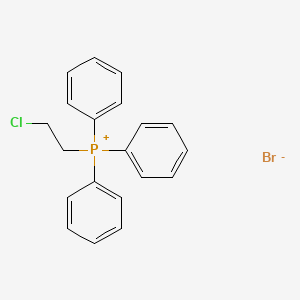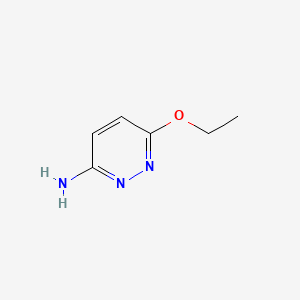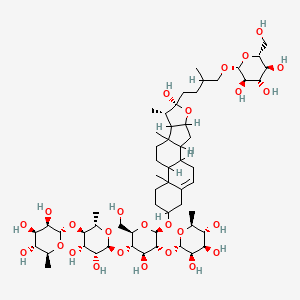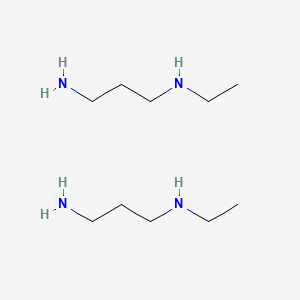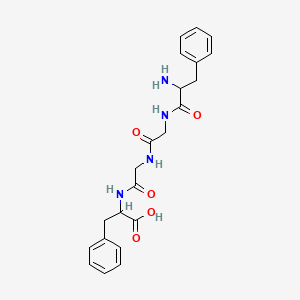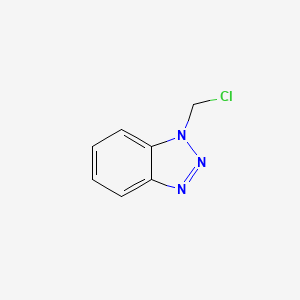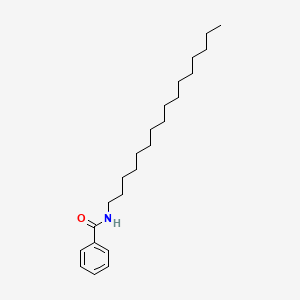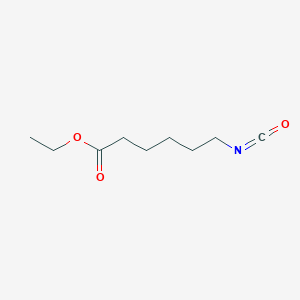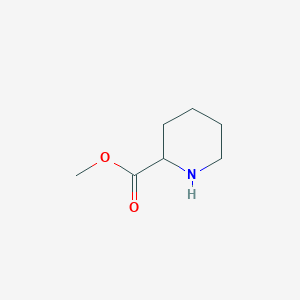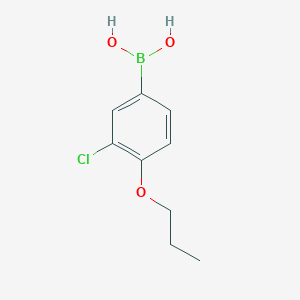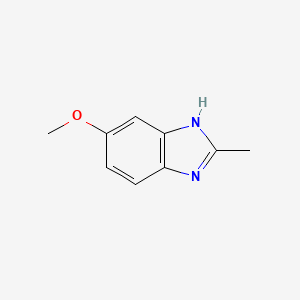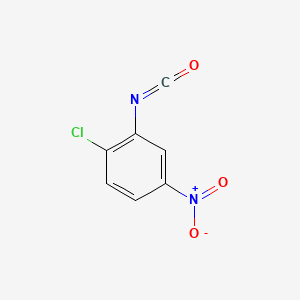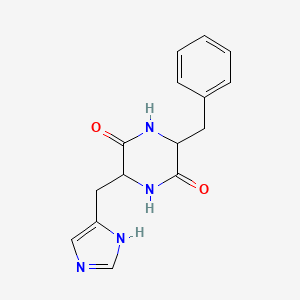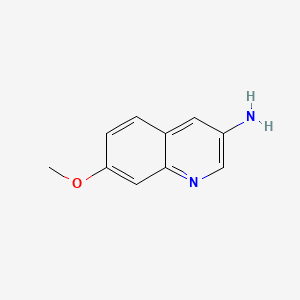
7-Methoxyquinolin-3-amine
Übersicht
Beschreibung
7-Methoxyquinolin-3-amine is a nitrogen-containing heterocyclic compound. It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of quinoline derivatives like 7-Methoxyquinolin-3-amine has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinolin-3-amine includes 24 bonds, 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Amines, including 7-Methoxyquinolin-3-amine, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
7-Methoxyquinolin-3-amine has a molecular weight of 174.2 g/mol. It has 13 heavy atoms, 10 aromatic heavy atoms, 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Methods of Application
Results: The compound has shown substantial efficacy in medicinal chemistry research, providing a foundation for future drug development .
Antimicrobial Agents
Results
One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively .
Anti-Cancer Research
Methods of Application
Results: A specific scaffold reduced MDA-MB-231 cell viability significantly, indicating its potential as an anti-cancer agent .
Pharmacology
Results
Biochemistry
Results
Molecular Biology
Methods of Application
Antioxidant Development
Methods of Application
Results: Some derivatives have shown promising results in scavenging free radicals, suggesting their use as antioxidants in pharmaceuticals .
Anti-Inflammatory Agents
Methods of Application
Results: Certain derivatives have demonstrated significant anti-inflammatory effects, indicating their therapeutic potential .
Antimalarial Activity
Methods of Application
Results: Some derivatives exhibit potent antimalarial activity, with low cytotoxicity to human cells .
Anti-SARS-CoV-2 Research
Methods of Application
Results: Derivatives have been identified that show inhibitory activity against the virus, offering a starting point for drug development .
Anti-Tuberculosis Agents
Results
Some derivatives have shown high activity against M. tuberculosis, with minimal toxicity to host cells .
Cardiovascular Research
Methods of Application
Results: Initial studies indicate that certain derivatives can modulate cardiovascular parameters, which may be beneficial in treating cardiovascular conditions .
For the most up-to-date and detailed information, including quantitative data and statistical analyses, it is recommended to consult the latest scientific publications and databases. The provided references can serve as a starting point for further exploration .
Neuroprotective Agents
Methods of Application
Results: Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their neuroprotective capabilities .
Agricultural Chemistry
Methods of Application
Results: Certain derivatives have exhibited effective pest and weed control properties, suggesting their application in agriculture .
Material Science
Methods of Application
Results: The synthesized materials have shown promising electronic properties, making them suitable for use in various technological applications .
Analytical Chemistry
Methods of Application
Results: The derivatives have enhanced the sensitivity and specificity of analytical methods, improving detection capabilities .
Environmental Science
Methods of Application
Results: Findings contribute to understanding the environmental risks associated with the compound and its derivatives .
Veterinary Medicine
Methods of Application
Results: Some derivatives have shown promise in treating infections and diseases in animals, indicating their potential use in veterinary medicine .
For the most current and detailed information, including quantitative data and statistical analyses, consulting the latest scientific publications and databases is recommended. The provided references can serve as a starting point for further exploration .
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Eigenschaften
IUPAC Name |
7-methoxyquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSFALZGDMVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398096 | |
| Record name | 7-methoxyquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinolin-3-amine | |
CAS RN |
87199-83-5 | |
| Record name | 7-methoxyquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



